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carboxylic Acid

Cat. No.: B185948 Get Quote

An In-Depth Technical Guide to 8-Bromo-1,6-Naphthyridine-2-Carboxylic Acid

Introduction: A Core Heterocycle in Modern
Chemistry
8-Bromo-1,6-naphthyridine-2-carboxylic acid is a highly functionalized heterocyclic

compound built upon the diazanaphthalene core of 1,6-naphthyridine. Its strategic placement of

a reactive bromine atom, a versatile carboxylic acid group, and the inherent electronic

properties of the naphthyridine ring system make it a valuable and sought-after building block

in medicinal chemistry and materials science. The naphthyridine scaffold itself is a "privileged

structure," known to interact with a wide range of biological targets, and derivatives have

shown potent antimicrobial, anticancer, and anti-inflammatory activities.[1][2][3] This guide

provides a comprehensive overview of the essential physical, chemical, and spectroscopic

properties of this compound, offering field-proven insights for researchers and drug

development professionals.

Part 1: Molecular and Physicochemical Profile
The fundamental physical and computed properties of a compound govern its behavior in both

chemical reactions and biological systems. These parameters are critical for experimental

design, from selecting appropriate solvent systems to predicting membrane permeability.
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Core Structural and Physical Data
The key identifying and physical properties of 8-bromo-1,6-naphthyridine-2-carboxylic acid
are summarized below.

Property Value Source(s)

CAS Number 197507-55-4 [4][5][6][7][8]

Molecular Formula C₉H₅BrN₂O₂ [4][7][8]

Molecular Weight 253.05 g/mol [7][8]

Appearance
Typically a solid or crystalline

form
[1]

Melting Point 220°C (with decomposition) [4]

The high melting point is indicative of a rigid, planar structure with strong intermolecular forces

in the solid state, likely dominated by hydrogen bonding between the carboxylic acid groups

and potential π-π stacking of the aromatic rings.

Structural Representation
To understand the spatial relationship of the functional groups, a diagram of the core structure

is essential.

Caption: Structure of 8-bromo-1,6-naphthyridine-2-carboxylic acid.

Solubility and Lipophilicity
While specific solubility data for the carboxylic acid is not readily available, predictions can be

made based on its structure and data from its ethyl ester analog. The ethyl ester is noted to be

soluble in organic solvents like ethanol and dichloromethane.[1] For the carboxylic acid,

solubility is expected to be poor in non-polar solvents but should increase in polar organic

solvents such as DMSO and DMF. Furthermore, as an acid, it will readily deprotonate in

aqueous basic solutions (e.g., NaOH, NaHCO₃) to form a highly soluble carboxylate salt.
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The predicted LogP (partition coefficient) of ~2.09 suggests a moderate degree of lipophilicity, a

crucial parameter in drug design for predicting membrane permeability and pharmacokinetic

behavior.[7]

Computational Properties
Computational models provide valuable predictive data for molecular characteristics relevant to

drug discovery.

Property Predicted Value Significance Source

Topological Polar

Surface Area (TPSA)
63.08 Å²

Predicts drug

transport properties

(e.g., cell

permeability)

[7]

Hydrogen Bond

Donors
1

The carboxylic acid -

OH group
[7]

Hydrogen Bond

Acceptors
3

The two ring nitrogens

and the carbonyl

oxygen

[7]

Rotatable Bonds 1

The C-C bond

between the ring and

the carboxyl group

[7]

These values, particularly the TPSA and hydrogen bonding capacity, are consistent with those

of many orally available small molecule drugs, underscoring the compound's potential as a

scaffold.

Part 2: The Spectroscopic Profile: Elucidating the
Structure
Spectroscopic analysis is the cornerstone of structural confirmation. The following sections

detail the expected spectral signatures for this molecule.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 3 / 11 Tech Support

https://www.chemscene.com/product/197507-55-4.html
https://www.chemscene.com/product/197507-55-4.html
https://www.chemscene.com/product/197507-55-4.html
https://www.chemscene.com/product/197507-55-4.html
https://www.chemscene.com/product/197507-55-4.html
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b185948?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


NMR provides the most detailed information about the carbon-hydrogen framework.

¹H NMR: The proton NMR spectrum is expected to show distinct signals in the aromatic

region (typically 7.0-9.0 ppm). The four protons on the naphthyridine ring will appear as

doublets or doublets of doublets, with their specific chemical shifts influenced by the

anisotropic effects of the fused rings and the electronic effects of the nitrogen atoms, the

bromine, and the carboxylic acid. The carboxylic acid proton itself is highly diagnostic,

expected to appear as a broad singlet far downfield (10-12 ppm), though it may be subject to

exchange with residual water in the solvent.[9]

¹³C NMR: The carbon spectrum will display nine distinct signals. The carbonyl carbon of the

carboxylic acid is expected to be significantly deshielded, appearing in the 160-180 ppm

range.[9] The seven aromatic carbons will resonate between approximately 120-150 ppm,

with the carbon atom bearing the bromine (C8) showing a shift influenced by the heavy atom

effect.

Fourier-Transform Infrared (FT-IR) Spectroscopy
The IR spectrum is invaluable for identifying key functional groups.

O-H Stretch: A very broad and strong absorption is expected from 2500-3300 cm⁻¹,

characteristic of the hydrogen-bonded O-H stretch of a carboxylic acid dimer.[9][10]

C-H Stretch: Aromatic C-H stretching vibrations will appear as weaker bands just above

3000 cm⁻¹.

C=O Stretch: A strong, sharp absorption band is anticipated between 1680-1710 cm⁻¹,

typical for the carbonyl stretch of an aromatic carboxylic acid.[10] Conjugation with the

naphthyridine ring system slightly lowers this frequency compared to a saturated acid.

C=N and C=C Stretches: Multiple sharp bands of medium intensity are expected in the 1450-

1650 cm⁻¹ region, corresponding to the stretching vibrations of the aromatic C=C and C=N

bonds within the naphthyridine core.

O-H Bend: A broad band may be visible around 900-960 cm⁻¹, corresponding to the out-of-

plane bend of the hydroxyl group.[10]
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Mass Spectrometry (MS)
Mass spectrometry provides the molecular weight and fragmentation patterns, confirming the

molecular formula and offering structural clues.

Molecular Ion Peak (M⁺): The mass spectrum should show a prominent molecular ion peak.

Due to the natural isotopic abundance of bromine (⁷⁹Br and ⁸¹Br are ~50:50), this will appear

as a characteristic pair of peaks (M⁺ and M+2) of nearly equal intensity at m/z 252 and 254.

Key Fragmentation Pathways: Common fragmentation patterns for aromatic carboxylic acids

include the loss of a hydroxyl radical ([M-17]⁺) and the loss of the entire carboxyl group ([M-

45]⁺), which are often prominent peaks in the spectrum.[9][11]

Part 3: Chemical Properties and Reactivity
The utility of 8-bromo-1,6-naphthyridine-2-carboxylic acid as a synthetic intermediate stems

from its distinct reactive sites.

Acidity (pKa)
The carboxylic acid moiety is the primary acidic site. While an experimental pKa is not

documented in the provided sources, it can be estimated. Aromatic carboxylic acids like

benzoic acid have a pKa of ~4.2. The 1,6-naphthyridine ring is an electron-withdrawing system

due to the electronegativity of the two nitrogen atoms. This effect will stabilize the conjugate

base (carboxylate), thereby increasing the acidity and lowering the pKa relative to benzoic acid.

Key Reaction Pathways
The molecule offers three primary sites for chemical modification: the carboxylic acid, the

bromine-substituted carbon, and the naphthyridine nitrogen atoms.
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Caption: Key reactivity pathways for the title compound.

Reactions at the Carboxylic Acid: The -COOH group can undergo standard transformations.

Esterification: Reaction with an alcohol under acidic conditions yields the corresponding

ester.

Amidation: Activation with a coupling agent (e.g., HATU, EDC) followed by reaction with a

primary or secondary amine produces amides. This is a cornerstone of medicinal

chemistry for building diversity.

Reactions at the Bromine: The bromine at the C8 position is a handle for cross-coupling

reactions.

Nucleophilic Aromatic Substitution (SₙAr): While direct substitution can be challenging,

palladium-catalyzed cross-coupling reactions (e.g., Buchwald-Hartwig amination, Suzuki

coupling) are highly effective for replacing the bromine with amines, boronic acids, and

other nucleophiles.[1] This allows for the introduction of a vast array of substituents at this

position.

Reactions involving the Naphthyridine Ring: The ring system itself can participate in

reactions.
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Oxidation/Reduction: The nitrogen atoms can be oxidized to form N-oxides, or the ring can

be reduced under specific conditions.[1]

Part 4: Synthesis and Applications
Synthetic Approach
A documented synthesis involves the direct bromination of the parent compound, 1,6-

naphthyridine-2-carboxylic acid.

1,6-Naphthyridine-
2-carboxylic acid

Reagents:
Bromine (Br₂)

Acetic Acid (Solvent)

Conditions:
80°C, 4 hours

8-Bromo-1,6-naphthyridine-
2-carboxylic acid

Click to download full resolution via product page

Caption: Synthetic workflow for the title compound.[12]

This electrophilic aromatic substitution is directed to the C8 position, likely influenced by the

electronic nature of the fused pyridine rings.

Applications in Research and Drug Development
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The true value of this compound lies in its application as a scaffold. The naphthyridine core is a

key component in numerous biologically active molecules. For instance, nalidixic acid, an early

quinolone antibiotic, features a related 1,8-naphthyridine core.[2] More advanced derivatives

are investigated as:

Anticancer Agents: As inhibitors of crucial cellular enzymes like Cyclin-Dependent Kinases

(CDKs), such as CDK8/19.[13]

Antimicrobial Agents: Serving as the foundation for novel antibiotics that target bacterial DNA

gyrase.[2]

Building Blocks: Used in the synthesis of complex molecules for materials science and as

ligands for metal complexes.[1]

Part 5: Experimental Protocols
The following protocols describe standard procedures for characterizing 8-bromo-1,6-
naphthyridine-2-carboxylic acid.

Protocol 1: Determination of Melting Point
Sample Preparation: Ensure the sample is dry and finely powdered.

Loading: Tightly pack a small amount of the sample into a capillary tube to a height of 2-3

mm.

Measurement: Place the capillary tube in a calibrated melting point apparatus.

Heating: Heat rapidly to about 15-20°C below the expected melting point (220°C). Then,

reduce the heating rate to 1-2°C per minute.

Observation: Record the temperature range from the appearance of the first liquid drop to

the complete liquefaction of the sample. Note any decomposition (color change, gas

evolution).

Protocol 2: Acquisition of NMR Spectra
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Sample Preparation: Accurately weigh ~5-10 mg of the compound and dissolve it in ~0.7 mL

of a deuterated solvent (e.g., DMSO-d₆, which will solubilize the acid and allow observation

of the -OH proton).

Transfer: Transfer the solution to a clean, dry 5 mm NMR tube.

Instrument Setup: Insert the tube into the NMR spectrometer. Lock onto the deuterium signal

of the solvent and shim the magnetic field to achieve homogeneity.

¹H NMR Acquisition: Acquire the proton spectrum using a standard pulse sequence. A

spectral width of ~16 ppm is appropriate.

¹³C NMR Acquisition: Acquire the carbon spectrum. This may require a longer acquisition

time due to the low natural abundance of ¹³C. A spectral width of ~220 ppm is standard.

Data Processing: Fourier transform the raw data, phase the spectra, and calibrate the

chemical shifts using the residual solvent peak as a reference (e.g., DMSO at 2.50 ppm for

¹H and 39.52 ppm for ¹³C).

Protocol 3: Measurement of FT-IR Spectrum
Sample Preparation (ATR): Place a small, powdered amount of the dry sample directly onto

the crystal of an Attenuated Total Reflectance (ATR) FT-IR spectrometer.

Pressure Application: Apply pressure using the anvil to ensure good contact between the

sample and the ATR crystal.

Background Scan: Run a background scan of the empty ATR crystal to subtract atmospheric

(CO₂, H₂O) absorptions.

Sample Scan: Acquire the sample spectrum, typically by co-adding 16 or 32 scans to

improve the signal-to-noise ratio over a range of 4000-400 cm⁻¹.

Data Analysis: Identify the key absorption bands and correlate them to the functional groups

present in the molecule.

Conclusion
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8-Bromo-1,6-naphthyridine-2-carboxylic acid is a molecule of significant synthetic utility. Its

well-defined physicochemical properties, predictable spectroscopic signatures, and versatile

reactivity at both the carboxylic acid and bromo-substituted positions make it an ideal starting

point for the construction of complex molecular architectures. For researchers in drug

discovery, this compound offers a robust and adaptable scaffold for generating libraries of

novel compounds aimed at a multitude of biological targets.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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[https://www.benchchem.com/product/b185948#physical-and-chemical-properties-of-8-
bromo-1-6-naphthyridine-2-carboxylic-acid]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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